2,4-Dichloro-5-vinylpyrimidine
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Overview
Description
2,4-Dichloro-5-vinylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a vinyl group at position 5. It has a molecular formula of C6H4Cl2N2 and a molecular weight of 175.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-vinylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloro-5-fluoropyrimidine. The fluorine atom is replaced by a vinyl group through a nucleophilic substitution reaction . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-vinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines in solvents like dimethylformamide or tetrahydrofuran.
Addition Reactions: Reagents such as lithium diisopropylamide, Grignard reagents, and organolithium compounds.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Addition Reactions: Pyrimidine derivatives with additional carbon or heteroatom substituents.
Oxidation and Reduction: Epoxides or alkanes depending on the reaction conditions.
Scientific Research Applications
2,4-Dichloro-5-vinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-vinylpyrimidine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The vinyl group allows for conjugate addition reactions, which can modify the biological activity of the compound .
Comparison with Similar Compounds
2,4-Dichloro-5-iodopyrimidine: Similar structure but with an iodine atom instead of a vinyl group.
2,4-Dichloro-5-fluoropyrimidine: Fluorine atom at position 5 instead of a vinyl group.
Uniqueness: 2,4-Dichloro-5-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a variety of chemical modifications.
Biological Activity
2,4-Dichloro-5-vinylpyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with two chlorine atoms and a vinyl group. Its chemical structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential use as an anticancer agent.
- Nucleic Acid Interaction : It may also interact with nucleic acids (DNA and RNA), affecting their synthesis and function. This interaction is particularly relevant in the context of antiviral and anticancer activities.
- Conjugate Addition Reactions : The presence of the vinyl group allows for conjugate addition reactions, which can modify the compound's biological activity and enhance its therapeutic potential .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's effectiveness against pathogens has been documented in vitro, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. Its ability to inhibit specific kinases involved in cancer progression further enhances its therapeutic profile .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antiviral Activity : A study reported that derivatives of pyrimidine compounds, including this compound, exhibited antiviral properties against RNA viruses such as poliovirus and herpes simplex virus. The mechanism involved the inhibition of viral replication by targeting viral RNA synthesis pathways .
- Synergistic Effects : In combination therapy studies, this compound demonstrated synergistic effects when used alongside established chemotherapeutic agents. This combination enhanced the overall efficacy against resistant cancer cell lines .
Research Findings
Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications to improve its potency and reduce toxicity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the vinyl group and chlorine substituents have been explored to enhance biological activity while minimizing adverse effects. For example, certain derivatives showed improved selectivity against cancer cells with reduced cytotoxicity towards normal cells .
- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics make it a promising candidate for oral drug development .
Data Table: Summary of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition |
Anticancer | Induction of apoptosis in cancer cells | DNA damage and cell cycle arrest |
Antiviral | Inhibition of viral replication | Interaction with viral RNA synthesis |
Synergistic Effects | Enhanced efficacy with other drugs | Combination therapy |
Properties
Molecular Formula |
C6H4Cl2N2 |
---|---|
Molecular Weight |
175.01 g/mol |
IUPAC Name |
2,4-dichloro-5-ethenylpyrimidine |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h2-3H,1H2 |
InChI Key |
GZHCIFXRWFBZCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
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